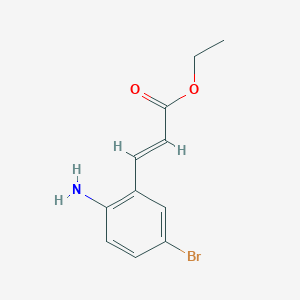

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate

Descripción general

Descripción

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of acrylic acid, featuring a bromine atom and an amino group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate typically involves the reaction of ethyl acrylate with 2-amino-5-bromobenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by an esterification step. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Reaction with Ethyl Glycinate Hydrochloride

Under basic conditions (DBU in DMF at 95°C), (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate undergoes cyclization with ethyl glycinate hydrochloride to form polysubstituted furan-2,4-dicarboxylates. This reaction proceeds via a tandem Michael addition-cyclization mechanism (Scheme 1) .

-

Reactants : this compound (1 mmol), ethyl glycinate hydrochloride (2.5 mmol), DBU (1 mmol), water (1 mmol) in DMF (5 mL).

-

Conditions : Stirred at 95°C for 12 hours.

-

Workup : Extraction with ethyl acetate, purification via flash chromatography (EtOAc/hexanes).

Scope :

| Substituent (R) | Product | Yield (%) |

|---|---|---|

| 4-Me | 3a | 53 |

| 4-Br | 3c | 55 |

| 3-Cl | 3i | 55 |

| 3-thienyl | 3j | 51 |

The bromine substituent on the phenyl ring does not hinder reactivity, enabling efficient furan formation. The reaction tolerates electron-donating (MeO, Me) and electron-withdrawing (Br, Cl) groups .

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position of the phenyl ring participates in nucleophilic substitution under transition-metal catalysis. For example:

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives (analogous to methods in chroman synthesis ).

-

Buchwald-Hartwig Amination : Replacement of bromine with amines to generate aminophenyl acrylates .

Key Observations :

-

Reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., BINAM) .

-

Steric hindrance from the adjacent amino group may reduce reaction efficiency.

Oxidation of the Amino Group

The 2-amino substituent can be oxidized to nitro derivatives using agents like KMnO₄ or H₂O₂ under acidic conditions. This modification alters electronic properties for downstream applications.

Reduction of the Acrylate Double Bond

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated ester to ethyl 3-(2-amino-5-bromophenyl)propionate, a saturated analog.

Thiophene and Chroman Derivatives

The acrylate moiety participates in conjugate additions with sulfur nucleophiles or phenolic ethers, forming thiophene- or chroman-based scaffolds. For example:

-

Reaction with thiophenol derivatives yields 3,4-disubstituted chromans with high enantioselectivity (up to 99:1 er) .

Proposed Pathway for Cyclization :

-

Michael Addition : Ethyl glycinate attacks the β-position of the acrylate.

-

Cyclization : Intramolecular nucleophilic attack forms the furan ring.

-

Aromatization : Elimination of water and ammonia stabilizes the aromatic system.

Evidence : X-ray crystallography confirms the structure of furan-2,4-dicarboxylate products .

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Chemistry

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it versatile for developing new compounds.

| Reaction Type | Possible Products | Common Reagents |

|---|---|---|

| Oxidation | Nitro derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Phenyl derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substituted phenyl derivatives | Sodium hydroxide, potassium tert-butoxide |

Biology

Research indicates that this compound exhibits potential biological activity , particularly in antimicrobial and anticancer properties. The amino group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor interactions.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of related compounds derived from this compound on various cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .

Medicine

In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate . Its derivatives are being explored for their pharmacokinetic properties and therapeutic efficacy against diseases like cancer and bacterial infections .

Pharmacokinetics Example:

A pharmacokinetic study on a derivative showed favorable bioavailability (62%) and a half-life of 7.8 hours after intravenous administration in rats, indicating its potential for further development as a drug candidate .

Industry

The compound is also utilized in the development of new materials , such as polymers and coatings. Its unique chemical properties allow it to serve as a functional monomer in polymerization processes, leading to materials with enhanced performance characteristics.

Mecanismo De Acción

The mechanism of action of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 3-(2-amino-5-chlorophenyl)acrylate

- Ethyl 3-(2-amino-5-fluorophenyl)acrylate

- Ethyl 3-(2-amino-5-iodophenyl)acrylate

Uniqueness

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

(E)-Ethyl 3-(2-amino-5-bromophenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure, which includes an ethyl ester group and a brominated phenyl moiety. Its synthesis and derivatives have been explored for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

- Receptor Interaction : The amino group can form hydrogen bonds with biological molecules, influencing receptor activity.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding interactions, enhancing the compound's efficacy against certain targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound effectively inhibits bacterial growth at relatively low concentrations, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potency against different cancer types:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical) | <10 |

| MCF-7 (breast) | <15 |

| SKOV-3 (ovarian) | <12 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

Case Studies

- Study on Antimicrobial Properties : A study evaluated the efficacy of several derivatives of cinnamamide compounds, including this compound. Results showed that it effectively inhibited biofilm formation in clinical strains of Staphylococcus aureus and demonstrated bacteriostatic properties at concentrations as low as 1 µg/mL .

- In Vivo Antitumor Screening : In a recent experiment involving EAC (Ehrlich Ascites Carcinoma) cell-bearing mice, treatment with this compound resulted in a significant reduction in tumor volume and prolonged survival rates compared to control groups. The highest efficacy was observed at dosages around 20 mg/kg .

Research Applications

The compound has diverse applications in scientific research:

- Organic Synthesis : It serves as a key building block for synthesizing more complex organic molecules.

- Medicinal Chemistry : Ongoing research aims to explore its potential as a pharmaceutical intermediate for developing drugs targeting cancer and inflammatory diseases.

- Material Science : Its unique chemical properties make it suitable for developing new polymers and materials with specific electronic and optical characteristics .

Propiedades

IUPAC Name |

ethyl (E)-3-(2-amino-5-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7H,2,13H2,1H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPFSNFMYHKPGQ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.